Glycolic acid

Catalog No.
S530163
CAS No.
79-14-1
M.F
C2H4O3
C2H4O3
HOCH2COOH
M. Wt
76.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycolic acid

CAS Number

79-14-1

Product Name

Glycolic acid

IUPAC Name

2-hydroxyacetic acid

Molecular Formula

C2H4O3
C2H4O3
HOCH2COOH

Molecular Weight

76.05 g/mol

InChI

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)

InChI Key

AEMRFAOFKBGASW-UHFFFAOYSA-N

SMILES

C(C(=O)O)O

Solubility

Soluble in ethanol, ethyl ether
Soluble in methanol, acetone, acetic acid
Solubility in water: very good

Synonyms

glycolate, glycolic acid, glycolic acid, 1-(14)C-labeled, glycolic acid, 2-(14)C-labeled, glycolic acid, calcium salt, glycolic acid, monoammonium salt, glycolic acid, monolithium salt, glycolic acid, monopotassium salt, glycolic acid, monosodium salt, glycolic acid, potassium salt, hydroxyacetic acid, potassium glycolate

Canonical SMILES

C(C(=O)O)O

Description

The exact mass of the compound Glycolic acid is 76.02 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1x10+6 mg/l at 25 °c (est)soluble in ethanol, ethyl ethersoluble in methanol, acetone, acetic acidsolubility in water: very good. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Supplementary Records. It belongs to the ontological category of 2-hydroxy monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Buffering. However, this does not mean our product can be used or applied in the same or a similar way.

Exfoliation and Skin Rejuvenation

One of the primary applications of glycolic acid is exfoliation. Due to its small molecular size, GA penetrates the outermost layer of the skin (stratum corneum) and loosens the connections between dead skin cells. This shedding process promotes the growth of new, healthier skin cells, resulting in a smoother, brighter complexion []. Studies have shown its efficacy in improving the appearance of fine lines, wrinkles, and sun damage [, ].

Treatment of Acne

Glycolic acid plays a role in managing acne by addressing several contributing factors. It exfoliates clogged pores, reduces inflammation, and helps regulate abnormal keratinocyte differentiation, a process linked to acne formation []. Research suggests that topical GA can be effective as a monotherapy for mild acne and as a combination therapy for moderate acne [].

Hyperpigmentation

Glycolic acid can improve the appearance of hyperpigmentation, including age spots and sunspots. By promoting cell turnover and inhibiting melanin production, GA helps fade existing pigmentation and even out skin tone []. Studies have demonstrated its effectiveness in treating melasma, a type of facial hyperpigmentation [].

Glycolic acid, also known as hydroxyacetic acid or 2-hydroxyethanoic acid, is the simplest alpha-hydroxy acid (AHA) with the molecular formula C2H4O3C_2H_4O_3. It is a colorless, odorless crystalline solid that is highly soluble in water and has a melting point of approximately 75 °C. Glycolic acid possesses both carboxyl and hydroxyl functional groups, which contribute to its unique chemical properties and biological activities .

This compound is naturally found in various fruits, such as sugarcane, pineapple, and unripe grapes, and can also be synthesized chemically. Its hygroscopic nature allows it to absorb moisture from the environment, making it a valuable ingredient in numerous cosmetic formulations .

  • Glycolic acid can cause irritation, stinging, and burning sensations on the skin, especially at higher concentrations and with prolonged use [].
  • It increases skin sun sensitivity, so sunscreen use is crucial [].
  • Direct eye contact should be avoided [].

Data:

  • The Cosmetic Ingredient Review (CIR) Expert Panel concluded that glycolic acid is safe for use in cosmetics at concentrations up to 10%.
. For instance, its ability to form coordination complexes with metal ions (such as lead(II) and copper(II)) highlights its potential in catalysis and material science applications . Additionally, research indicates that glycolic acid's interactions in cosmetic formulations can enhance the stability and efficacy of active ingredients .

Glycolic acid is widely recognized for its biological activity, particularly in dermatology. It functions as an exfoliant by breaking down the lipid bonds that hold dead skin cells together, promoting cell turnover and revealing fresher skin beneath. This property makes it effective for treating various skin conditions such as acne, hyperpigmentation, and signs of aging like fine lines and wrinkles .

Glycolic acid can be synthesized through several methods:

  • Catalytic Reaction of Formaldehyde with Synthesis Gas: This is one of the most common industrial methods for producing glycolic acid. It involves the reaction of formaldehyde with carbon monoxide and hydrogen under specific conditions .
  • Chloroacetic Acid Method: This method involves reacting chloroacetic acid with sodium hydroxide followed by re-acidification to yield glycolic acid .
  • Electrolytic Reduction of Oxalic Acid: This process converts oxalic acid into glycolic acid through electrolysis .
  • Natural Extraction: Glycolic acid can also be extracted from natural sources such as sugarcane and other fruits .

Glycolic acid has a wide range of applications across various industries:

  • Cosmetics: Predominantly used in skincare products for its exfoliating properties.
  • Pharmaceuticals: Utilized in formulations for treating skin conditions.
  • Food Industry: Acts as a flavoring agent and preservative.
  • Textile Industry: Employed as a dyeing agent.
  • Organic Synthesis: Serves as an intermediate in the synthesis of other compounds, including polymers like polyglycolic acid .

Several compounds are structurally or functionally similar to glycolic acid. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
Acetic AcidC2H4O2C_2H_4O_2A simple carboxylic acid; weaker than glycolic acid.
Lactic AcidC3H6O3C_3H_6O_3An alpha-hydroxy acid; similar exfoliating properties but larger molecular structure.
Citric AcidC6H8O7C_6H_8O_7A tricarboxylic acid; used primarily as a preservative and flavoring agent.
Malic AcidC4H6O5C_4H_6O_5Found in apples; used for its tart flavor and antioxidant properties.

Glycolic acid stands out due to its small size and high efficacy as an exfoliant compared to these similar compounds. Its ability to penetrate the skin effectively makes it particularly valuable in cosmetic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; NKRA
Colorless, odorless crystals; [HSDB] Hygroscopic; Commonly available commercially as 70% solution; [ICSC]
Solid
COLOURLESS HYGROSCOPIC CRYSTALS.

Color/Form

Colorless, translucent solid
Solid glycolic acid forms colorless, monoclinic, prismatic crystals.
Orthorhombic needles from water; leaves from diethyl ethe

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

76.016043985 g/mol

Monoisotopic Mass

76.016043985 g/mol

Boiling Point

100 °C
BP: decomposes

Heavy Atom Count

5

Vapor Density

Relative vapor density (air = 1): 2.6

Density

1.49 at 25 °C/4 °C
Relative density (water = 1): 1.49

LogP

-1.11
-1.11 (LogP)
log Kow = -1.11
-1.11

Odor

Odorless

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides
When heated to decomposition it emits acrid smoke and irritating fumes.
100 °C

Appearance

Solid powder

Melting Point

78-80 °C (alpha-modification); 63 °C (beta-modification, metastable)
MP: 79.5 °C
75 - 80 °C
80 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0WT12SX38S

Related CAS

26124-68-5
1932-50-9 (mono-potassium salt)
25904-89-6 (unspecified potassium salt)
2836-32-0 (mono-hydrochloride salt)
35249-89-9 (mono-ammonium salt)
39663-84-8 (mono-lithium salt)

GHS Hazard Statements

Aggregated GHS information provided by 3110 companies from 30 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 10 of 3110 companies. For more detailed information, please visit ECHA C&L website;
Of the 29 notification(s) provided by 3100 of 3110 companies with hazard statement code(s):;
H302 (86.32%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (99.97%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (23.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (25.19%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Hydroxyacetic acid occurs naturally in some plants and vegetables. Hydroxyacetic acid is a colorless, opaque and odorless solid. It is not very volatile or flammable, but is reactive. Hydroxyacetic acid is very soluble in water. USE: Hydroxycetic acid is widely used in metal processing. It is used in oil well operations and as an etching agent. Hydroxyacetic acid is used for fabric dyeing, printing and in leather tanning. It is also an ingredient in some household cleaning products. Hydroxyacetic acid is used by dermatologists to treat skin problems and is in many over-the-counter personal care products. It is used in cosmetics as an exfoliant. It is allowed to be used as an adhesive in food packaging products. EXPOSURE: Human exposure to hydroxyacetic acid is most likely to occur when using skin products and household cleaners that contain this compound. Lesser exposure will be from ingestion of certain vegetables and fruits consumed in a normal diet. Hydroxyacetic acid is associated with tobacco: reported either as a natural component of tobacco, in tobacco smoke, or as an additive for one or more types of tobacco products. Exposure may also occur by breathing cigarette smoke. Hydroxyacetic acid is quickly broken down in air. It does not evaporate from shallow soils and surface water. Hydroxyacetic acid can pass through the soil. Any that remains in soil or water will be broken down by bacteria or other microorganisms. Hydroxyacetic acid is not expected to build up in animals. RISK: The normal hydroxyacetic acid levels in plants and foods present little danger by ingestion or skin contact. Contact with high levels of hydroxyacetic acid causes severe skin irritation. Prolonged exposure to high levels may cause skin burns. Eye contact may cause permanent damage. Ingestion of very high levels of hydroxyacetic acid may cause corrosion of mucous membranes with stomach pain, nausea, and exhaustion. Kidney damage or death may occur from extremely high levels.The Department of Health and Human Services (DHHS), National Toxicology Program (NTP) has not listed hydroxyacetic acid as a human carcinogen. (1-4; SRC, 2014)

Therapeutic Uses

Keratolytic Agents
Glycolic acid is a member of the alpha-hydroxy acid (AHA) family, which ... has been used for centuries as a cutaneous rejuvenation treatment. Recently it has proved to be a versatile peeling agent and it is now widely used to treat many defects of the epidermis and papillary dermis in a variety of strengths, ranging from 20% to 70%, depending on the condition being treated. People of almost any skin type and color are candidates, and almost any area of the body can be peeled...
Glycolic acid has been used by dermatologists for years to treat skin disorders and is a component of many over-the-counter personal care products. No systemic toxicity has been noted as a result of these uses.
Chemical peeling, also known as chemoexfoliation or dermapeeling, is performed to improve the skin's appearance as it reduces the wrinkles caused by aging and the features of photoaged skin. Although the best results are obtained with deep /phenol/ peels, the medium-depth peels allow to obtain excellent results without the dangerous side effects of deep peels. Medium-depth peelings are performed with trichloroacetic acid (TCA) at 35-50% alone or at 35% in combination with Jessner's solution, 70% glycolic acid, and solid CO(2)...
For more Therapeutic Uses (Complete) data for HYDROXYACETIC ACID (27 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Keratolytic Agents

Mechanism of Action

Ethylene glycol toxicity results from its metabolism to glycolic acid and other toxic metabolites. The accumulation of glycolate and the elimination kinetics of ethylene glycol and its metabolites are not well understood, so studies with male Sprague-Dawley rats and mixed breed dogs have been carried out. Ethylene glycol was administered by gavage to rats and dogs which were placed in metabolic cages for urine and blood sample collection at timed intervals. The peak plasma level of ethylene glycol occurred at 2 hr after dosing and that of glycolate between 4-6 hr. The rate of ethylene glycol elimination was somewhat faster in rats with a half-life of 1.7 hr compared to 3.4 hr in dogs. The maximum plasma level of glycolate was greater in rats although the pattern of accumulation was similar to that in dogs. Glycolate disappeared from the plasma at the same time as ethylene glycol, suggesting a slower rate of elimination of the metabolite than that of ethylene glycol. Renal excretion of ethylene glycol was an important route for its elimination accounting for 20-30% of the dose. Renal excretion of glycolate represented about 5% of the dose. Ethylene glycol induced an immediate, but short lived diuresis compared to that in control rats. Minimal clinical effects (mild acidosis with no sedation) were noted at these doses of ethylene glycol (1-2 g/kg) in both rats and dogs. The results indicate that the toxicokinetics of ethylene glycol and glycolate were similar in both species.
The effect of 0.35 to 0.8 mmol/kg glycolic acid and 1.0 to 4.4 mmol/kg sodium glycolate on cyclopropane-epinephrine induced cardiac arrhythmias was examined using dogs. Doses of 0.35 to 0.5 mmol/kg glycolic acid increased the duration of arrhythmias in the 13 dogs tested, whereas doses >0.5 mmol/kg decreased or totally eliminated the arrhythmias in each of 11 dogs. Depression was observed for many of the dogs at higher doses. Sodium glycolate was much less effective in decreasing the arrhythmias, with 3 mmol/kg being required and its action being transient.

Vapor Pressure

0.02 [mmHg]
2.0X10-2 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

79-14-1
26124-68-5
1932-50-9
25904-89-6

Absorption Distribution and Excretion

The penetration of 10% aq. glycolic acid, adjusted to pH 3.8 using either ammonium or sodium hydroxide, was examined using separated Yucatan minipig epidermis and full thickness hairless mouse skin. A 200 uL-aliquot of each formulation was applied to an area of a Franz diffusion cell, and glycolic acid was analyzed using liquid scintillation counting. Using an occlusive patch, penetration was linear with a lag time of less than 15 mm. After 8 hr, 0.8 and 1.6% of the ammonium and sodium salts penetrated, respectively, using the pig skin model and 1.8 and 2.3% of the ammonium and sodium salts penetrated, respectively, using the mouse skin model. Under open patch conditions, penetration was not linear and lag time was greater than 15 mm. Using the pig skin model, 1.1 and 0.7% of the ammonium and sodium salts penetrated, respectively, and using the mouse skin model, 0.6 and 0.9% of the ammonium and sodium salts penetrated, respectively.
The skin penetration of (14)C-glycolic acid was studied using an in vitro system in which a cream formulation was applied to pig skin at a dose of 5 mg/0.79 sq cm skin without an occlusive patch. It was determined that 3.1% of the applied glycolic acid penetrated the skin.
Two female rhesus monkeys were dosed orally with 4 mL/kg of 500 mg/kg homogenous 1-(14)C-glycolic acid, 0.73 uC/mmol, in aq. solution via stomach tube. Urine was collected at intervals of 0-8, 8-24, 24-48, 48-72, and, for one monkey, 72-96 hr. Over a 72 hr period one animal excreted, as a percentage of the dose, 53.2% (14)C, 51.4% of which was excreted in the urine; 51.4% of the dose was excreted in the first 24 hr. The second animal excreted a total of 42.2% (14)C over 96 hr, 36.6% of which was excreted in the urine; 34.1% of the dose was excreted in the first 24 hr. (The greater amount of fecal radioactivity observed for this monkey could have been due to urinary radioactivity contamination.) Very little of the dose was converted to radioactive glyoxylic, hippuric, or oxalic acid.
Skin penetration of 10% aq. Glycolic acid was determined in vitro using human female (age 87 years) abdominal skin. The aq. solution was prepared by adding 0.8 mL 12.473% glycolic acid solution to 0.2 mL of (2-(14)C) glycolic acid solution, 44 mCi/mmol or 250 iCi/mL that contained 0.216 mg glycolic acid. The pH of a mixture containing 0.8 mL of the 12.473% glycolic acid solution and 0.2 mL of water was 3.72. Skin integrity was assessed by determining the permeability coefficient of tritiated water. Twenty uL of 10% aq. glycolic acid solution, 2 mg active, was placed on the stratum corneum surface; 13 replicates were used. Samples of 200 uL, which were taken 1, 2, 4, 6, 8, and 24 hr after application, were counted using a liquid scintillation counter. The skin surface was rinsed 3 times after the 24 hr sample was taken. The average total absorption over 24 hr 2.6 +/= 0.37 ug/sq cm representing 0.15 +/= 0.02% of the applied dose. A lag time of approximately 3.8 hr was followed by a period of steady-state diffusion at a rate of 0.13 ug/sq cm/hr. After 24 hr, 48 +/= 0.05% of the dose was recovered in the skin and 0.15 +/= 0.02% was found in the receptor phase. Total recovery was 102.9% +/= 2.9%.
For more Absorption, Distribution and Excretion (Complete) data for HYDROXYACETIC ACID (14 total), please visit the HSDB record page.

Metabolism Metabolites

The kinetics of orally administered ethylene glycol (EG) and its major metabolites, glycolic acid (GA) and oxalic acid (OX), in pregnant (P; gestation day 10 at dosing, GD 10) rats were compared across doses, and between pregnant and nonpregnant (NP) rats. Groups of 4 jugular vein-cannulated female rats were administered 10 (P and NP), 150 (P), 500 (P), 1000 (P), or 2500 (P and NP) mg (13)C-labelled EG/kg body weight. Serial blood samples and urine were collected over 24-hr postdosing, and analyzed for EG, GA, and OX using GC/MS techniques. Pharmacokinetic parameters including Cmax, Tmax, AUC, and beta-t(1/2) were determined for EG and GA. Pregnancy status (GD 10-11) had no impact on the pharmacokinetic parameters investigated. Blood levels of GA were roughly dose-proportional from 10 to 150 mg EG/kg, but increased disproportionately from 500 to 1000 mg EG/kg. EG and GA exhibited dose-dependent urinary elimination at doses > or = 500 mg EG/kg, probably due to saturation of metabolic conversion of EG to GA, and of GA to downstream metabolites. The shift to nonlinear kinetics encompassed the NOEL (500 mg EG/kg) and LOEL (1000 mg EG/kg) for developmental toxicity of EG in rats, providing additional evidence for the role of GA in EG developmental toxicity. The peak maternal blood concentration of GA associated with the LOEL for developmental toxicity in the rat was quite high (363 microg/g or 4.8 mM blood). OX was a very minor metabolite in both blood and urine at all dose levels, suggesting that OX is not important for EG developmental toxicity.
The disposition of dichloroacetic acid (DCA) was investigated in Fischer 344 rats over the 48 hr after oral gavage of 282 mg/kg of 1- or 2-(14C)DCA (1-DCA or 2-DCA) and 28.2 mg/kg of 2-DCA... The major urinary metabolites were glycolic acid, glyoxylic acid, and oxalic acid. DCA and its metabolites accumulated in the tissues and were eliminated slowly....
The accumulation of glycolate and the elimination kinetics of ethylene glycol (EG) /was examined in/ ... male Sprague-Dawley rats and mixed breed dogs... . EG was administered by gavage ... . The peak plasma level of EG occurred at 2 hr after dosing and that of glycolate between 4-6 hr. The rate of EG elimination was somewhat faster in rats with a half-life of 1.7 hr compared to 3.4 hr in dogs. The maximum plasma level of glycolate was greater in rats, although the pattern of accumulation was similar to that in dogs. Glycolate disappeared from the plasma at the same time as EG, suggesting a slower rate of elimination of the metabolite than that of EG. Renal excretion of EG was an important route for its elimination, accounting for 20-30% of the dose. Renal excretion of glycolate represented about 5% of the dose... /Glycolate/
1,2-(14)C-Ethylene glycol (EG) was given to female CD (Sprague-Dawley) rats and CD-1 mice in order to determine tissue distribution and metabolic fate after intravenous (iv), peroral (po), and percutaneous (pc) doses. Rats were given doses of 10 or 1000 mg/kg by each route, and additional pc doses of 400, 600 or 800 mg/kg. Mice were also given iv and po doses of 10 or 1000 mg/kg, and intermediate po doses of 100, 200 or 400 mg/kg. Mice were given po doses of 100 or 1000 mg/kg, and both species were given a 50% (w/w) aqueous po dose to simulate antifreeze exposure. For both species, EG is very rapidly and almost completely adsorbed after po doses. ... The tissue distribution of EG following either iv or po routes was essentially the same, with similar percentages recovered for each dose by both routes and for either species. Cutaneously-applied EG was slowly and rather poorly adsorbed in both species, in comparison with po-dose administration, and urinalysis after undiluted po doses indicated that EG probably penetrates rat skin in the parent form. There was an absence in both species of dose-dependent changes in disposition and elimination following the pc application of EG. (14)C-labelled EG, glycolic acid and/or oxalic acid accounted for the majority of the detectable radioactivity in the urine samples from all dose routes in the rat, while glycoaldehyde and glyoxylic acid were not detected in any of the urine fractions evaluated. Similar increases in glycolate production with increasing dose were also observed in mouse urine samples from iv and po dosing. Also, glyoxylate and oxalate were absent from mouse urine...
For more Metabolism/Metabolites (Complete) data for HYDROXYACETIC ACID (9 total), please visit the HSDB record page.
The main path of the degradation of glycolic acid is to glyoxylic acid. This reaction is mediated by lactic dehydrogenase or glycolic acid oxidase. Once glyoxylic acid is formed, it is apparently degraded very rapidly to a variety of products, a few of which have been observed. Its breakdown to 2-hydroxy-3-oxoadipate it is thought, is mediated by thiamine pyrophosphate in the presence of magnesium ions. The formation of glycine involves pyridoxal phosphate and glyoxylate transaminase, whereas the formation of carbon dioxide and water via formic acid apparently involves coenzyme A (CoA) and flavin mononucleotides. (T29)

Wikipedia

Polyglycolide
Glycolic_acid
Citronellol

Drug Warnings

FDA has considered evidence that suggests that topically applied cosmetic products containing alpha hydroxy acids (AHAs) as ingredients may increase the sensitivity of skin to the sun while the products are used and for up to a week after use is stopped, and that this increased skin sensitivity to the sun may increase the possibility of sunburn. ... As an interim measure, while FDA continues to review the data on AHAs to address the potential for this increased skin sensitivity to the sun, FDA is recommending that the labeling of a cosmetic product that contains an AHA as an ingredient and that is topically applied to the skin or mucous membrane bear a statement that conveys the following information. The information in the AHA labeling statement is consistent with FDA's current thinking on sun protection. Sunburn Alert: This product contains an alpha hydroxy acid (AHA) that may increase your skin's sensitivity to the sun and particularly the possibility of sunburn. Use a sunscreen, wear protective clothing, and limit sun exposure while using this product and for a week afterwards. /Alpha hydroxy acids/
1989-1996 Consumer adverse experience reports that were submitted to FDA headquarters and to FDA district offices on alpha hydroxy acid (AHA)-containing products /were evaluated/. Typical adverse reactions included "severe redness, swelling (especially in the area of the eyes), burning, blistering, bleeding, scarring, rash, itching, contact dermatitis, skin discoloration (reportedly permanent), and adverse neurological responses." Some of the individuals submitting an adverse experience report were seen by a physician, and at least one adverse report involved professional application and at least one involved a product prescribed by a dermatologist. FDA's submittal stated that "in addition to consumer reports of adverse reactions, letters have also been received from dermatologists treating patients suffering from injuries resulting from the use of these (AHA-containing) products". /Alpha hydroxy acids/

Biological Half Life

... ethylene glycol and glycolate were distributed in total body water with plasma half-lives of 8.4 and 7.0 hr respectively.
Rats given 1, 5, and 10 mL/kg diethylene glycol eliminated diethylene glycol in their urine with half lives of 6, 6, and 12 hr assuming first order kinetics. More detailed analysis showed that 6, 9, and 18 hr after dosing with 1, 5, and 10 mL/kg diethylene glycol elimination of (14)C activity followed zero order kinetics then changed to first order kinetics with a half life of 3 hr. Rats dosed with 3 and 5 mL/kg ethylene glycol excreted unchanged ethylene glycol in their urine with half lives of 4.5 and 4.1 hr respectively.

Use Classification

Cosmetics -> Buffering

Methods of Manufacturing

Hydroxyacetic acid is produced commercially in the United States (Du Pont) by treating formaldehyde or trioxymethylene with carbon monoxide and water in the presence of acid catalysts at >30 MPa.
Glycolic acid is usually produced by hydrolysis of molten monochloroacetic acid with 50% aqueous sodium hydroxide at 90-130 °C. The resulting glycolic acid solution has a concentration of ca. 60% and contains 12-14% sodium chloride. The salt may be removed by evaporative concentration, followed by extraction of the acid with acetone. Attempts have also been made to conduct the hydrolysis with acid catalysts at 150-200 °C with water or steam under pressure. In this case, the byproduct is hydrogen chloride, rather than sodium chloride, which can be removed by distillation. The principal disadvantage of the method is the need for relatively large volumes of water.
Made by action of sodium hydroxide on monochloroacetic acid; also by electrolytic reduction of oxalic acid.
From chloroacetic acid by reaction with sodium hydroxide, or by reduction of oxalic acid.
For more Methods of Manufacturing (Complete) data for HYDROXYACETIC ACID (7 total), please visit the HSDB record page.

General Manufacturing Information

Utilities
Wholesale and Retail Trade
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Paper Manufacturing
Plastics Material and Resin Manufacturing
Acetic acid, 2-hydroxy-: ACTIVE
Constituent of sugar cane juice
Hydroxyacetic acid is produced commercially in the United States as an intermediate in the manufacture of ethylene glycol

Analytic Laboratory Methods

Separations and determinations of organic acids in pulp waste water by liquid chromatography using a heat detector.
Glycolic acid may be detected qualitatively by the violet color formed with 2,7-dihydroxynaphthalene. The preferred method of quantitative analysis (in the absence of other acidic or hydrolyzable substances) is acidimetric titration. Because of the tendency of lactide formation free and total acid must be determined separately.

Clinical Laboratory Methods

The misuse of the commonly used chemical diethylene glycol (DEG) has led to many poisonings worldwide. Methods were developed for analysis of DEG and its potential metabolites; ethylene glycol, glycolic acid, oxalic acid, diglycolic acid and hydroxyethoxy acetic acid in human urine, serum and cerebrospinal fluid samples, collected following a DEG-associated poisoning in the Republic of Panama during 2006. In addition, methods were developed for rat blood, urine, kidney and liver tissue to support toxicokinetic analysis during the conduct of DEG acute toxicity studies in the rat. Sample analysis was conducted using two techniques; ion chromatography with suppressed conductivity and negative ion electrospray ionization with MS detection or with gas chromatography using electron impact ionization or methane negative chemical ionization with MS detection. Stable-isotope-labeled analogs of each analyte were employed as quantitative internal standards in the assays.
Colorimetric and gas chromatographic procedures for glycolic acid in serum.

Storage Conditions

Separated from strong oxidants, metals, sulfides, cyanides, strong bases and food and feedstuffs. Dry.
Keep container tightly closed in a dry and well - ventilated place.
Do not contaminate water, food, or feed by storage ... . Store out of reach of children.

Interactions

The effect of 0.35 to 0.8 mmol/kg glycolic acid and 1.0 to 4.4 mmol/kg sodium glycolate on cyclopropane-epinephrine induced cardiac arrhythmias was examined using dogs. Doses of 0.35 to 0.5 mmol/kg glycolic acid increased the duration of arrhythmias in the 13 dogs tested, whereas doses >0.5 mmol/kg decreased or totally eliminated the arrhythmias in each of 11 dogs. Depression was observed for many of the dogs at higher doses. Sodium glycolate was much less effective in decreasing the arrhythmias, with 3 mmol/kg being required and its action being transient.
... This study was performed in order to determine whether short-term dermal treatment with glycolic acid, a representative alpha-hydroxy acid (AHA), can enhance the damaging effects of UV light. The duration of the effect of AHAs on the sensitivity of skin to UV light was also examined. ... The backs of 29 Caucasian subjects were treated, once daily, 6 days per week with either 10% glycolic acid (pH 3.5) or placebo in a randomized double-blinded study. At the end of 4 weeks, sites within each treated area were exposed to 1.5 MED of UV light, determined on previously untreated skin. Specimens were obtained for enumeration of sunburn cells (SBCs) in the first group of subjects (n = 16), whereas cyclobutyl pyrimidine dimers (CPDs) in DNA were determined in the second group (n = 13). The minimal erythema dose (MED) in each site was also determined in the first group of subjects. Sunburn cells and MEDs were re-evaluated in the first group 1 week after discontinuing AHA applications. ... Glycolic acid caused enhanced sensitivity to UV light measured as increased SBC induction and lowered MEDs. Cyclobutyl pyrimidine dimers were elevated but not to a statistically significant level. No differences in SBCs or MEDs were evident after a week of discontinued treatments...
Hairless mice were irradiated thrice weekly for 10 weeks with UVB. In the 10-week postirradiation period, the mice were treated topically five times per week with tretinoin (0.05%), glycolic acid (10%), benzalkonium chloride (1.0%), sodium lauryl sulfate (5%), croton oil (5%) and the water - propylene glycol vehicle... Tretinoin-treated skin had increased amounts of collagen and type III procollagen whereas irritant- and peeling agent-treated skins were similar to vehicle-treated controls.
Glycolic acid, a depressant antagonizing the convulsant action of strychnine in spinal cord of cats.
For more Interactions (Complete) data for HYDROXYACETIC ACID (11 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Mekas M, Chwalek J, MacGregor J, Chapas A. An Evaluation of Efficacy and Tolerability of Novel Enzyme Exfoliation Versus Glycolic Acid in Photodamage Treatment. J Drugs Dermatol. 2015 Nov;14(11):1306-19. PubMed PMID: 26580881.
2: Sarkar R, Garg V, Bansal S, Sethi S, Gupta C. Comparative Evaluation of Efficacy and Tolerability of Glycolic Acid, Salicylic Mandelic Acid, and Phytic Acid Combination Peels in Melasma. Dermatol Surg. 2016 Mar;42(3):384-91. doi: 10.1097/DSS.0000000000000642. PubMed PMID: 26859648.
3: Li BL, Zhang ZG, Du LL, Wang W. Chiral resolutions of (9-anthryl)methoxyacetic acid and (9-anthryl)hydroxyacetic acid by capillary electrophoresis. Chirality. 2008 Jan;20(1):35-9. PubMed PMID: 17960539.
4: Ibrahim ZA, Gheida SF, El Maghraby GM, Farag ZE. Evaluation of the efficacy and safety of combinations of hydroquinone, glycolic acid, and hyaluronic acid in the treatment of melasma. J Cosmet Dermatol. 2015 Jun;14(2):113-23. doi: 10.1111/jocd.12143. Epub 2015 Apr 6. PubMed PMID: 25847063.
5: Prestes PS, Oliveira MM, Leonardi GR. Randomized clinical efficacy of superficial peeling with 85% lactic acid versus 70% glycolic acid. An Bras Dermatol. 2013 Nov-Dec;88(6):900-5. doi: 10.1590/abd1806-4841.20131888. PubMed PMID: 24474097; PubMed Central PMCID: PMC3900339.
6: Koivistoinen OM, Kuivanen J, Barth D, Turkia H, Pitkänen JP, Penttilä M, Richard P. Glycolic acid production in the engineered yeasts Saccharomyces cerevisiae and Kluyveromyces lactis. Microb Cell Fact. 2013 Sep 23;12:82. doi: 10.1186/1475-2859-12-82. PubMed PMID: 24053654; PubMed Central PMCID: PMC3850452.
7: Osman NI, Roman S, Bullock AJ, Chapple CR, MacNeil S. The effect of ascorbic acid and fluid flow stimulation on the mechanical properties of a tissue engineered pelvic floor repair material. Proc Inst Mech Eng H. 2014 Sep;228(9):867-75. doi: 10.1177/0954411914549393. PubMed PMID: 25313023.
8: Hashim P. The effect of Centella asiatica, vitamins, glycolic acid and their mixtures preparations in stimulating collagen and fibronectin synthesis in cultured human skin fibroblast. Pak J Pharm Sci. 2014 Mar;27(2):233-7. PubMed PMID: 24577907.
9: Takenaka Y, Hayashi N, Takeda M, Ashikaga S, Kawashima M. Glycolic acid chemical peeling improves inflammatory acne eruptions through its inhibitory and bactericidal effects on Propionibacterium acnes. J Dermatol. 2012 Apr;39(4):350-4. doi: 10.1111/j.1346-8138.2011.01321.x. Epub 2011 Sep 28. PubMed PMID: 21950544.
10: Pereañez JA, Patiño AC, Rey-Suarez P, Núñez V, Henao Castañeda IC, Rucavado A. Glycolic acid inhibits enzymatic, hemorrhagic and edema-inducing activities of BaP1, a P-I metalloproteinase from Bothrops asper snake venom: insights from docking and molecular modeling. Toxicon. 2013 Sep;71:41-8. doi: 10.1016/j.toxicon.2013.05.013. Epub 2013 May 30. PubMed PMID: 23726855.
11: Maia Campos PM, Gaspar LR, Gonçalves GM, Pereira LH, Semprini M, Lopes RA. Comparative effects of retinoic acid or glycolic acid vehiculated in different topical formulations. Biomed Res Int. 2015;2015:650316. doi: 10.1155/2015/650316. Epub 2015 Jan 6. PubMed PMID: 25632398; PubMed Central PMCID: PMC4302967.
12: Guo R, Chai W, Rideout JM, Lawson AM, Lim CK. Isolation and characterization of beta-hydroxypropionic acid- and hydroxyacetic acid-uroporphyrin I in the urine of a patient with congenital erythropoietic porphyria by high performance liquid chromatography and liquid secondary ion mass spectrometry. Biomed Chromatogr. 1990 Jul;4(4):141-3. PubMed PMID: 2207373.
13: Zhang H, Shi L, Mao X, Lin J, Wei D. Enhancement of cell growth and glycolic acid production by overexpression of membrane-bound alcohol dehydrogenase in Gluconobacter oxydans DSM 2003. J Biotechnol. 2016 Nov 10;237:18-24. doi: 10.1016/j.jbiotec.2016.09.003. Epub 2016 Sep 9. PubMed PMID: 27619641.
14: Manabe N, Kirikoshi R, Takahashi O. Glycolic acid-catalyzed deamidation of asparagine residues in degrading PLGA matrices: a computational study. Int J Mol Sci. 2015 Mar 31;16(4):7261-72. doi: 10.3390/ijms16047261. PubMed PMID: 25837471; PubMed Central PMCID: PMC4425015.
15: Hložek T, Bursová M, Čabala R. Simultaneous and cost-effective determination of ethylene glycol and glycolic acid in human serum and urine for emergency toxicology by GC-MS. Clin Biochem. 2015 Feb;48(3):189-91. doi: 10.1016/j.clinbiochem.2014.12.002. Epub 2014 Dec 10. PubMed PMID: 25500419.
16: Chaudhary S, Dayal S. Efficacy of combination of glycolic acid peeling with topical regimen in treatment of melasma. J Drugs Dermatol. 2013 Oct;12(10):1149-53. PubMed PMID: 24085051.
17: Gao X, Ma Z, Yang L, Ma J. Enhanced bioconversion of ethylene glycol to glycolic acid by a newly isolated Burkholderia sp. EG13. Appl Biochem Biotechnol. 2014 Oct;174(4):1572-1580. doi: 10.1007/s12010-014-1114-9. Epub 2014 Aug 16. PubMed PMID: 25123362.
18: Ellis-Hutchings RG, Moore NP, Marshall VA, Rasoulpour RJ, Carney EW. Disposition of glycolic acid into rat and rabbit embryos in vitro. Reprod Toxicol. 2014 Jul;46:46-55. doi: 10.1016/j.reprotox.2014.02.005. Epub 2014 Mar 2. PubMed PMID: 24598581.
19: Casalini T, Rossi F, Santoro M, Perale G. Structural characterization of poly-l-lactic acid (P(L)LA) and poly(glycolic acid)(PGA) oligomers. Int J Mol Sci. 2011;12(6):3857-70. doi: 10.3390/ijms12063857. Epub 2011 Jun 10. PubMed PMID: 21747712; PubMed Central PMCID: PMC3131596.
20: Sharad J. Combination of microneedling and glycolic acid peels for the treatment of acne scars in dark skin. J Cosmet Dermatol. 2011 Dec;10(4):317-23. doi: 10.1111/j.1473-2165.2011.00583.x. PubMed PMID: 22151943.

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